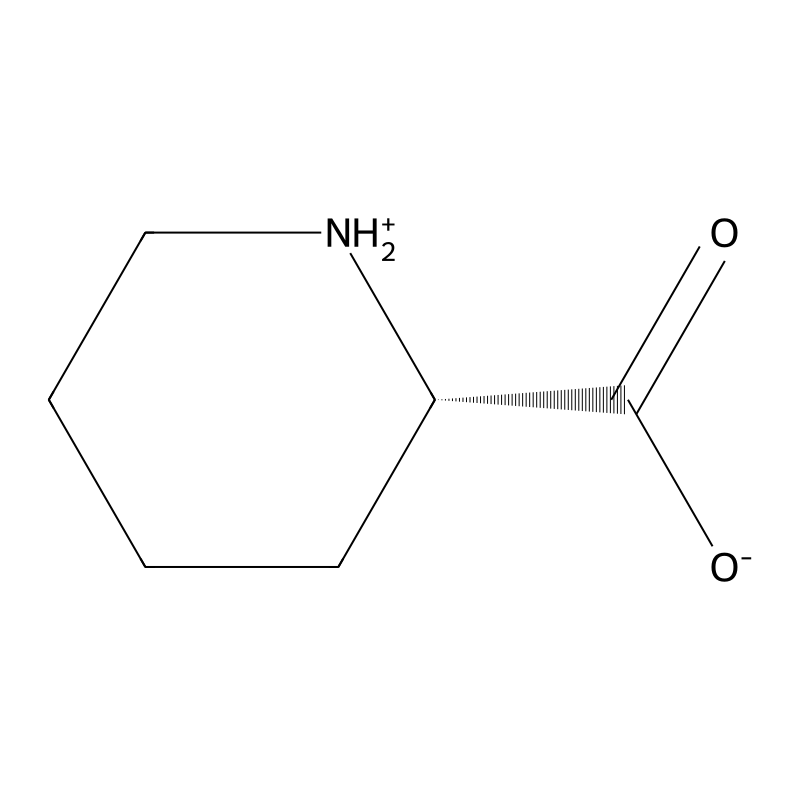

L-Pipecolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

L-Pipecolic acid (CAS 3105-95-1), also known as (S)-piperidine-2-carboxylic acid, is a non-proteinogenic cyclic amino acid featuring a six-membered piperidine ring. As the higher homolog of L-proline, it is a highly valued chiral building block in pharmaceutical manufacturing and peptidomimetic design. It typically presents as a white crystalline powder with a melting point in the range of 272°C to 306°C, and is highly soluble in water and aqueous methanol . In industrial procurement, high-purity L-pipecolic acid (>99% enantiomeric excess) is primarily sourced as an obligate starting material for single-enantiomer active pharmaceutical ingredients (APIs), including local anesthetics (e.g., levobupivacaine, ropivacaine), immunosuppressants (e.g., rapamycin, tacrolimus), and advanced beta-lactamase inhibitors [1]. Its unique structural properties provide critical conformational rigidity when incorporated into peptide backbones, making it a specialized but essential raw material in both commercial drug synthesis and drug discovery workflows.

Substituting L-pipecolic acid with its closest structural analog, L-proline, or with racemic pipecolic acid fundamentally compromises both process viability and final product efficacy. In peptidomimetics, substituting the six-membered piperidine ring of L-pipecolic acid with the five-membered pyrrolidine ring of L-proline alters the backbone dihedral angles (φ and ψ) and shifts the cis/trans isomerization equilibrium of the preceding amide bond, which can drastically reduce target binding affinity and metabolic stability against proteases [1]. In commercial API synthesis, substituting enantiopure L-pipecolic acid with racemic pipecolic acid introduces severe manufacturing inefficiencies; it necessitates complex, low-yield downstream chiral resolution steps to remove the R-enantiomer, which is associated with severe cardiotoxicity in anesthetics like bupivacaine[2]. Therefore, procuring the exact L-enantiomer is a strict requirement for safety, regulatory compliance, and process economics.

Enantiomeric Excess in API Synthesis: Levobupivacaine Production

In the industrial synthesis of caine anesthetics, utilizing enantiopure L-pipecolic acid as the starting material directly yields levobupivacaine with a chemical purity of 99.90% and an enantiomeric excess (ee) of 99.30%, achieving a total yield of 45% over three steps[1]. In contrast, utilizing racemic pipecolic acid requires complex downstream chiral resolution of the final product or intermediates. This resolution process inherently caps the theoretical yield of the desired enantiomer at 50% and introduces costly separation reagents and additional processing time [1].

| Evidence Dimension | API Enantiomeric Excess and Process Yield |

| Target Compound Data | L-Pipecolic acid: Yields >99.30% ee levobupivacaine directly via amidation/alkylation. |

| Comparator Or Baseline | Racemic pipecolic acid: Requires downstream resolution, reducing maximum theoretical yield by ≥50%. |

| Quantified Difference | Eliminates downstream chiral separation, doubling effective theoretical yield of the S-enantiomer. |

| Conditions | Industrial-scale synthesis route for levobupivacaine hydrochloride. |

Procuring enantiopure L-pipecolic acid is essential for scalable, cost-effective manufacturing of single-enantiomer APIs, bypassing expensive and yield-destroying downstream chiral separation.

Conformational Rigidity in Peptidomimetics vs. L-Proline

L-Pipecolic acid is frequently evaluated against its five-membered homolog, L-proline, in rational peptide design. The incorporation of the six-membered piperidine ring of L-pipecolic acid alters the backbone dihedral angles and shifts the cis/trans isomerization equilibrium of the preceding amide bond compared to L-proline[1]. This increased steric bulk and altered conformational space can stabilize specific secondary structures differently than standard proline, directly impacting receptor binding affinity and enhancing resistance to proteolytic degradation by amidases in engineered peptides [1].

| Evidence Dimension | Ring Size and Conformational Angles |

| Target Compound Data | L-Pipecolic acid (6-membered ring): Distinct φ/ψ angle restrictions and altered cis/trans amide ratio. |

| Comparator Or Baseline | L-Proline (5-membered ring): Standard φ ~ -60° restriction. |

| Quantified Difference | Provides a larger steric footprint and unique backbone trajectory compared to standard proline. |

| Conditions | Structural and computational analysis of synthetic peptides and conformationally restricted amino acids (CRAAs). |

For drug discovery teams, L-pipecolic acid offers a critical structural variation from L-proline to fine-tune target affinity and metabolic stability in peptide-based therapeutics.

Obligate Precursor for Regioselective Biocatalytic Hydroxylation

L-Pipecolic acid serves as the obligate substrate for engineered microbial proline hydroxylases (e.g., from Sinorhizobium meliloti) to produce cis-5-hydroxy-L-pipecolic acid, a critical intermediate for advanced beta-lactamase inhibitors like relebactam. Optimized biocatalytic processes using engineered mutant enzymes (e.g., SmP4H V97A) can convert L-pipecolic acid to cis-5-hydroxy-L-pipecolic acid at titers of up to 221 mg/L[1]. L-proline cannot be used in this pathway as it yields hydroxyprolines, which lack the required six-membered ring core essential for the final API structure [1].

| Evidence Dimension | Substrate Specificity for Hydroxylated APIs |

| Target Compound Data | L-Pipecolic acid: Yields cis-5-hydroxy-L-pipecolic acid (up to 221 mg/L with engineered enzymes). |

| Comparator Or Baseline | L-Proline: Yields hydroxyprolines (structurally incompatible for relebactam synthesis). |

| Quantified Difference | Strict substrate requirement for 6-membered ring hydroxylation. |

| Conditions | Whole-cell biocatalysis using engineered Fe(II)/alpha-ketoglutarate-dependent dioxygenases. |

Buyers manufacturing specific beta-lactamase inhibitors or their intermediates must procure L-pipecolic acid as the obligate starting material for the biocatalytic cascade.

Commercial Synthesis of Chiral Local Anesthetics

L-Pipecolic acid is the direct, preferred precursor for the amidation and alkylation sequence used to produce levobupivacaine and ropivacaine. Procuring the enantiopure S-form is strictly required in this scenario to avoid the severe cardiotoxicity associated with the R-enantiomer found in racemic bupivacaine mixtures, ensuring the final API meets stringent safety and purity standards [1].

Synthesis of Advanced Beta-Lactamase Inhibitors

It is utilized as the essential starting substrate in biocatalytic or chemical hydroxylation processes to manufacture cis-5-hydroxy-L-pipecolic acid. This hydroxylated derivative is a highly specialized building block required for the synthesis of modern beta-lactamase inhibitors such as relebactam (MK-7655), where L-proline cannot serve as a structural substitute [2].

Development of Protease-Resistant Peptidomimetics

In drug discovery, L-pipecolic acid is incorporated into peptide drug candidates (such as thrombin inhibitors like argatroban or specific receptor antagonists) to replace standard L-proline residues. This substitution provides enhanced conformational rigidity, alters cis/trans amide ratios, and improves metabolic stability against amidases and other proteolytic enzymes [3].

References

- [1] Li, S.-F., et al. A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics. ResearchGate, 2023.

- [2] Refined Regio- and Stereoselective Hydroxylation of l-Pipecolic Acid by Protein Engineering of l-Proline cis-4-Hydroxylase Based on the X-ray Crystal Structure. ACS Publications, 2014.

- [3] Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids. D-nb.info, Structural Analysis of CRAAs.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

15862-86-9 (hydrochloride salt/solvate)

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types